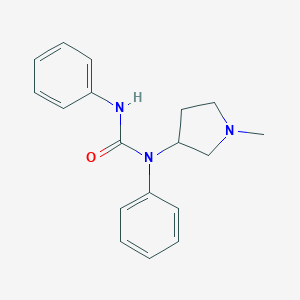![molecular formula C21H22Br4Cl2O4 B024820 1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol CAS No. 101622-05-3](/img/structure/B24820.png)
1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane is a brominated flame retardant. It is known for its effectiveness in reducing the flammability of various materials, making it a valuable compound in industries where fire resistance is crucial. The compound’s structure includes bromine and chlorine atoms, which contribute to its flame-retardant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane typically involves the following steps:
Bromination: The initial step involves the bromination of phenol derivatives to introduce bromine atoms at specific positions on the aromatic ring.
Chlorination: The next step is the chlorination of the brominated phenol derivatives to introduce chlorine atoms.
Propoxylation: The final step involves the reaction of the chlorinated and brominated phenol derivatives with propylene oxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized under specific conditions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl and halogenated sites.
Applications De Recherche Scientifique
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane has several scientific research applications:
Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.
Biology: The compound is studied for its potential effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mécanisme D'action
The flame-retardant properties of 2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane are primarily due to the presence of bromine and chlorine atoms. These halogens release free radicals when exposed to heat, which interfere with the combustion process and inhibit the spread of flames. The compound’s molecular targets include the reactive sites in the combustion process, and its pathways involve the release of halogen radicals that quench the flame.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis[3,5-dibromo-4-(3-chlorobutoxy)phenyl]propane
- 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane
- 2,2-Bis[3,5-dibromo-4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane
Uniqueness
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane is unique due to its specific combination of bromine and chlorine atoms, which provide enhanced flame-retardant properties compared to similar compounds. Its structure allows for effective interference with the combustion process, making it a preferred choice in applications requiring high fire resistance.
Propriétés
Numéro CAS |
101622-05-3 |
|---|---|
Formule moléculaire |
C21H22Br4Cl2O4 |
Poids moléculaire |
728.9 g/mol |
Nom IUPAC |
1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H22Br4Cl2O4/c1-21(2,11-3-15(22)19(16(23)4-11)30-9-13(28)7-26)12-5-17(24)20(18(25)6-12)31-10-14(29)8-27/h3-6,13-14,28-29H,7-10H2,1-2H3 |
Clé InChI |
RPEKWRMKDVUCNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
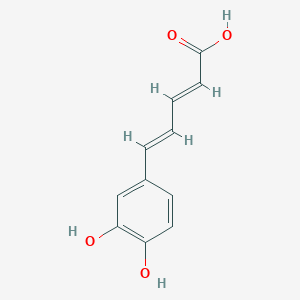

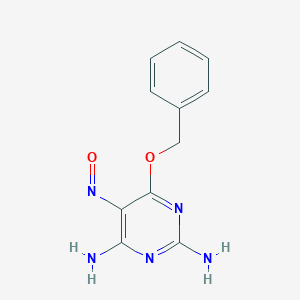
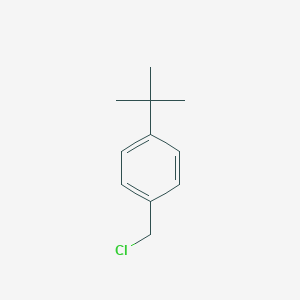
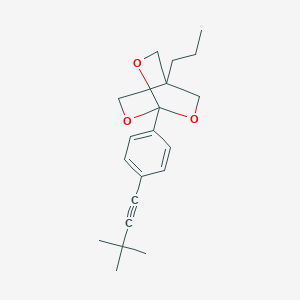

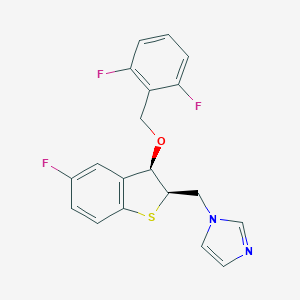
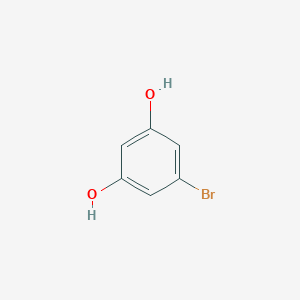

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
